Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]-
Overview
Description
Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]- is an organic compound with significant applications in various fields It is characterized by the presence of a phosphonic acid group attached to a purine derivative, specifically 2,6-diaminopurine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]- typically involves multiple steps. One common method includes the reaction of 2,6-diaminopurine with an appropriate phosphonic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. The process may involve heating and stirring to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s purine derivative makes it relevant in studies related to nucleic acids and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and electrostatic interactions between the compound and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [2-[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]-
- Phosphonic acid, P-[[2-(2,6-diamino-9H-purin-9-yl)ethoxy]methyl]-, bis(1-methylethyl) ester
Uniqueness
Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]- is unique due to its specific structure, which combines a phosphonic acid group with a purine derivative. This combination imparts distinct chemical properties and biological activities, making it valuable for various applications .
Properties
IUPAC Name |
2-[2-(2,6-diaminopurin-9-yl)ethoxy]ethylphosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N6O4P/c10-7-6-8(14-9(11)13-7)15(5-12-6)1-2-19-3-4-20(16,17)18/h5H,1-4H2,(H2,16,17,18)(H4,10,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZAAANVJFESOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1CCOCCP(=O)(O)O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N6O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00768855 | |
Record name | {2-[2-(2,6-Diamino-9H-purin-9-yl)ethoxy]ethyl}phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00768855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138277-02-8 | |
Record name | {2-[2-(2,6-Diamino-9H-purin-9-yl)ethoxy]ethyl}phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00768855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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